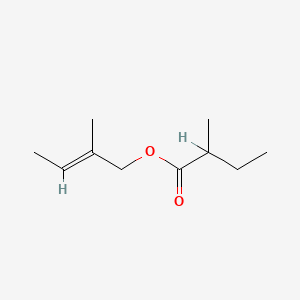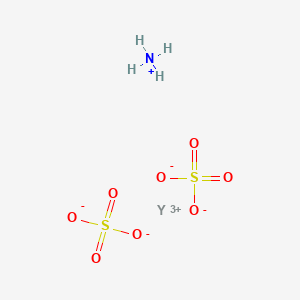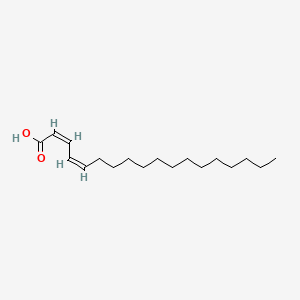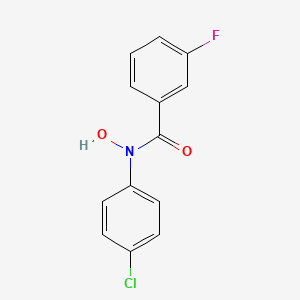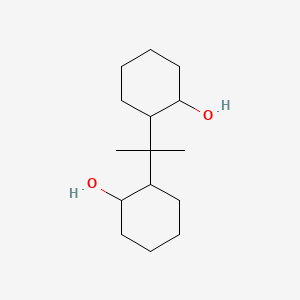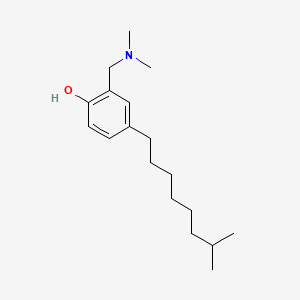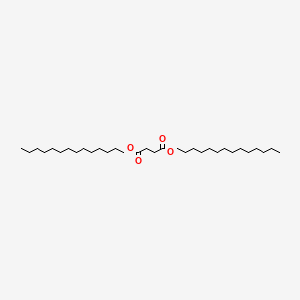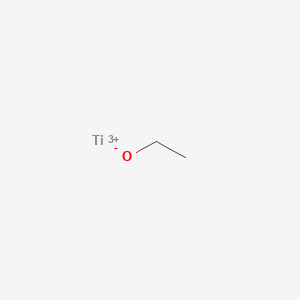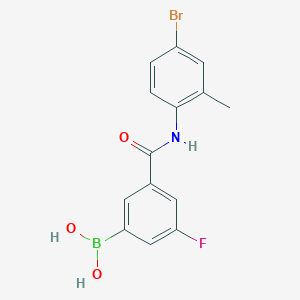
5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is a complex organic compound that features a boronic acid group, a fluorine atom, and a brominated aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylphenylcarbamate, followed by the introduction of a fluorine atom through electrophilic substitution. The final step involves the formation of the boronic acid group through a palladium-catalyzed borylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The fluorine and bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical assays.
類似化合物との比較
Similar Compounds
4-Bromo-2-methylphenylcarbamate: Lacks the boronic acid and fluorine groups.
3-Fluorobenzeneboronic acid: Lacks the brominated aromatic ring and carbamate group.
5-Bromo-2-fluorobenzeneboronic acid: Similar structure but lacks the carbamate group.
Uniqueness
5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H12BBrFNO3 |
|---|---|
分子量 |
351.97 g/mol |
IUPAC名 |
[3-[(4-bromo-2-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BBrFNO3/c1-8-4-11(16)2-3-13(8)18-14(19)9-5-10(15(20)21)7-12(17)6-9/h2-7,20-21H,1H3,(H,18,19) |
InChIキー |
VHZPIJXJGIYYHE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)Br)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


